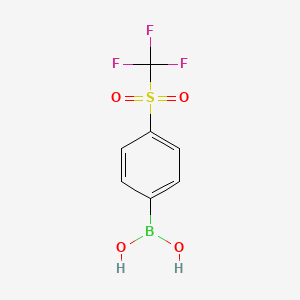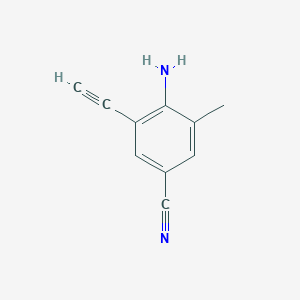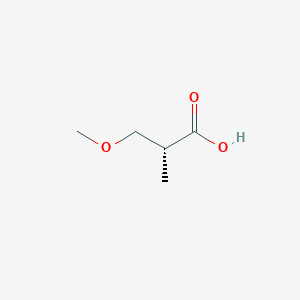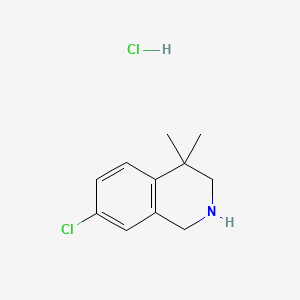
7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinolinehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: is an organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 4th position on the tetrahydroisoquinoline ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones . Another method includes the Pictet–Spengler cyclization, Bischler–Napieralski cyclization/reduction, or Pomeranz–Fritsch–Bobbitt cyclization .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Common reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used to replace the chlorine atom.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrones, while reduction can produce different tetrahydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is used as an intermediate in the synthesis of complex organic molecules.
Biology and Medicine: This compound has been studied for its potential biological activities. It is used in the development of pharmaceuticals, including drugs for treating neurological disorders, inflammation, and infections .
Industry: In the industrial sector, 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is utilized in the production of agrochemicals and dyestuffs. Its unique chemical properties make it a valuable component in the formulation of various products .
Wirkmechanismus
The mechanism of action of 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. As a secondary amine, it can form salts with strong acids and participate in various biochemical reactions. The compound’s effects are mediated through its ability to interact with enzymes, receptors, and other cellular components, leading to changes in cellular functions and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the chlorine and methyl substitutions.
Nomifensine: A 4-substituted tetrahydroisoquinoline used as an antidepressant.
Diclofensine: Another 4-substituted tetrahydroisoquinoline with stimulant properties.
Uniqueness: 7-chloro-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to the presence of the chlorine atom and two methyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H15Cl2N |
|---|---|
Molekulargewicht |
232.15 g/mol |
IUPAC-Name |
7-chloro-4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride |
InChI |
InChI=1S/C11H14ClN.ClH/c1-11(2)7-13-6-8-5-9(12)3-4-10(8)11;/h3-5,13H,6-7H2,1-2H3;1H |
InChI-Schlüssel |
CDSGAYUHOUITRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CNCC2=C1C=CC(=C2)Cl)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


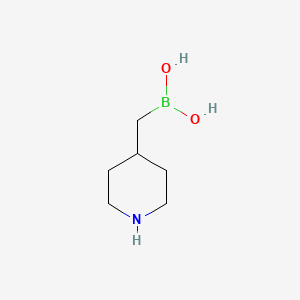
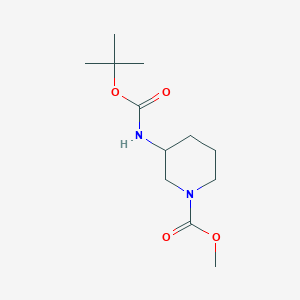
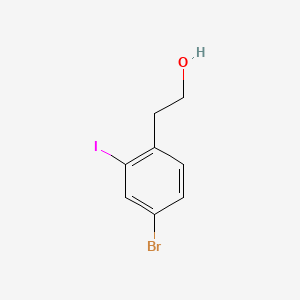
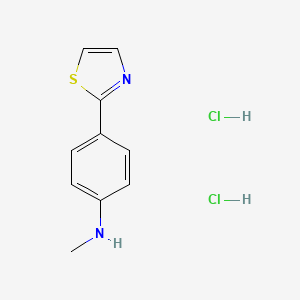
![5-[(tert-butoxy)carbonyl]-4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylic acid](/img/structure/B13455437.png)
amino}-4-methylhexanoic acid](/img/structure/B13455440.png)

![2-{7,7-Difluorobicyclo[4.1.0]heptan-1-yl}acetamide](/img/structure/B13455447.png)
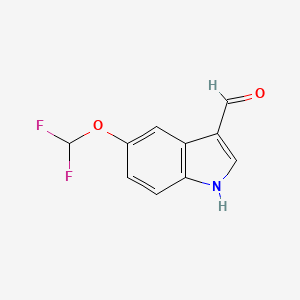
![3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13455454.png)

